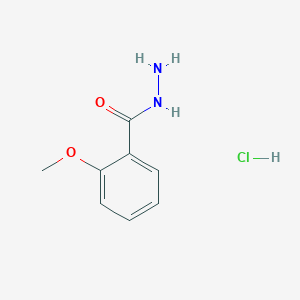

O-Anisic acid hydrazide hydrochloride

Description

Significance of Hydrazide Scaffolds in Contemporary Chemical Research

Hydrazides are a class of organic compounds characterized by the presence of a –CONHNH– functional group. This structural motif is of paramount importance in modern chemical research for several reasons. Hydrazides are exceptionally versatile synthons, or building blocks, for the creation of a wide array of heterocyclic compounds, such as pyridines, pyrans, and pyrazoles. arkat-usa.orgresearchgate.net The reactivity of the hydrazide group, with its multiple nucleophilic and electrophilic sites, allows for a variety of chemical transformations. arkat-usa.orgresearchgate.net

Furthermore, the hydrazide scaffold is a key feature in many biologically active molecules. Derivatives of hydrazides, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, have shown a broad spectrum of pharmacological activities. nih.govnih.gov This has made the hydrazide moiety a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents.

O-Anisic Acid Hydrazide (Hydrochloride) as a Prototypical Research Compound in Organic and Coordination Chemistry

O-Anisic acid hydrazide, also known as 2-methoxybenzohydrazide, and its hydrochloride salt are exemplary research compounds that showcase the utility of the hydrazide scaffold. chemimpex.com In organic synthesis, o-anisic acid hydrazide is a readily available and stable precursor for constructing more complex molecules. It serves as a key intermediate in the synthesis of various bioactive compounds, including potential drug candidates. chemimpex.com

In the realm of coordination chemistry, o-anisic acid hydrazide and its derivatives are valued for their ability to act as ligands, forming stable complexes with various metal ions. chemimpex.comajol.info The presence of multiple donor atoms (nitrogen and oxygen) in the hydrazide group allows for different coordination modes, leading to the formation of diverse and structurally interesting metal-organic frameworks and coordination polymers. ajol.inforesearchgate.net The hydrochloride salt of o-anisic acid hydrazide, with its specific chemical properties, provides another avenue for exploring novel coordination complexes.

Below are the key properties of o-anisic acid hydrazide and its hydrochloride salt:

| Property | O-Anisic Acid Hydrazide | O-Anisic Acid Hydrazide Hydrochloride |

| Synonyms | 2-Methoxybenzoic acid hydrazide, 2-Methoxybenzhydrazide | - |

| CAS Number | 7466-54-8 | 21018-12-2 |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 166.18 g/mol | 202.64 g/mol |

| Appearance | Off-white to light yellow crystalline powder | - |

| Melting Point | 78 - 82 °C | - |

Interdisciplinary Research Trajectories Involving O-Anisic Acid Hydrazide Derivatives

The derivatives of o-anisic acid hydrazide have found applications across a wide range of scientific disciplines, highlighting the interdisciplinary nature of modern chemical research. The versatility of this compound as a starting material has led to the development of novel molecules with tailored properties for specific applications. chemimpex.com

Key Research Areas for O-Anisic Acid Hydrazide Derivatives:

Pharmaceutical Development: Derivatives are investigated for their potential as anti-inflammatory and analgesic drugs. chemimpex.com

Agricultural Chemistry: Used in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides. chemimpex.com

Analytical Chemistry: Acts as a reagent for the detection of carbonyl compounds, which is valuable in quality control for various industries. chemimpex.com

Polymer Science: Employed in the production of specialty polymers, contributing to materials with improved thermal stability and mechanical properties. chemimpex.com

Biochemistry: Utilized in studies related to enzyme inhibition and the exploration of metabolic pathways. chemimpex.com

The continued exploration of o-anisic acid hydrazide and its derivatives promises to yield further advancements in these and other scientific fields, demonstrating the enduring importance of this versatile chemical compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxybenzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-7-5-3-2-4-6(7)8(11)10-9;/h2-5H,9H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBITMVRLUMNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50638736 | |

| Record name | 2-Methoxybenzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-12-2 | |

| Record name | NSC204271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of O Anisic Acid Hydrazide Hydrochloride

Precursor Synthesis of O-Anisic Acid Hydrazide (e.g., from Methyl O-Anisate)

The primary and most direct route to O-Anisic acid hydrazide involves the hydrazinolysis of its corresponding ester, methyl o-anisate. This reaction is a standard and efficient method for the preparation of various acid hydrazides. nih.govnih.gov

The synthesis commences with methyl o-anisate, which can be prepared from o-anisic acid through Fischer esterification or from salicylic (B10762653) acid via methylation. chemicalbook.com The crucial step is the reaction of methyl o-anisate with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). The mixture is heated under reflux for several hours. During this process, the nucleophilic hydrazine displaces the methoxy (B1213986) group of the ester, yielding the desired 2-methoxybenzohydrazide. nih.govresearchgate.net The product, a crystalline solid, can then be isolated by cooling the reaction mixture and collecting the precipitate. For enhanced stability and easier handling, the synthesized hydrazide can be converted to its hydrochloride salt by treatment with hydrochloric acid.

A typical reaction scheme is as follows:

Step 1: Esterification (if starting from o-anisic acid) o-Anisic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to form methyl o-anisate.

Step 2: Hydrazinolysis Methyl o-anisate is refluxed with an excess of hydrazine hydrate in an alcohol solvent. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure, and the resulting solid is purified by recrystallization.

| Reactant | Reagent | Solvent | Condition | Product |

| Methyl o-anisate | Hydrazine hydrate | Methanol or Ethanol | Reflux | O-Anisic acid hydrazide |

Derivatization Strategies: Formation of Hydrazone Systems

The presence of the terminal -NH₂ group in O-Anisic acid hydrazide makes it an excellent nucleophile for condensation reactions with various carbonyl compounds, leading to the formation of N-acylhydrazones. These hydrazones are not only stable compounds in their own right but also crucial intermediates for further chemical transformations.

O-Anisic acid hydrazide readily reacts with a wide range of aldehydes and ketones to form the corresponding o-anisoylhydrazones. The reaction involves the nucleophilic attack of the hydrazide's terminal nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The reaction is typically carried out by refluxing equimolar amounts of O-Anisic acid hydrazide and the respective carbonyl compound in a suitable solvent, such as ethanol. researchgate.net Often, a catalytic amount of acid (like acetic acid) is added to facilitate the dehydration step. nih.gov The resulting hydrazones usually precipitate from the solution upon cooling and can be purified by recrystallization.

General Reaction: O-Anisic acid hydrazide + Aldehyde/Ketone → o-Anisoylhydrazone + H₂O

This reaction is highly versatile, allowing for the introduction of diverse substituents onto the hydrazone framework by varying the structure of the carbonyl compound.

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the aromatic ring of the carbonyl compound increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity accelerates the initial nucleophilic attack by the hydrazide, often leading to faster reaction rates.

Electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) have the opposite effect. They decrease the electrophilicity of the carbonyl carbon, which can slow down the rate of condensation. However, these groups can enhance the stability of the final hydrazone product through resonance stabilization of the conjugated system. researchgate.net

Cyclization Reactions to Advanced Heterocyclic Frameworks

O-Anisic acid hydrazide and its hydrazone derivatives are pivotal precursors for the synthesis of five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These ring systems are of significant interest in medicinal and materials chemistry.

There are two primary pathways to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from O-Anisic acid hydrazide.

Method A: Oxidative Cyclization of Hydrazones This method involves the initial formation of an o-anisoylhydrazone as described in section 2.2.1. The resulting hydrazone is then subjected to oxidative cyclization. Various oxidizing agents can be employed, such as chloramine-T, bromine in acetic acid, or Dess-Martin periodinane (DMP). mdpi.com For instance, the condensation of 2-methoxybenzohydrazide with an aromatic aldehyde yields a hydrazone, which upon treatment with an oxidizing agent, undergoes intramolecular cyclization with the loss of two hydrogen atoms to form the stable aromatic 1,3,4-oxadiazole (B1194373) ring. mdpi.com

Method B: Cyclodehydration of Diacylhydrazines In this approach, O-Anisic acid hydrazide is first acylated with an aromatic acid or acid chloride to form an N,N'-diacylhydrazine intermediate. This intermediate is then cyclized by dehydration using a strong dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid. nih.govbiointerfaceresearch.com The reaction involves the intramolecular elimination of a water molecule to form the oxadiazole ring.

| Starting Material | Reagent(s) | Product Type |

| o-Anisoylhydrazone | Dess-Martin periodinane (DMP) | 2-(2-Methoxyphenyl)-5-aryl-1,3,4-oxadiazole |

| O-Anisic acid hydrazide | Aromatic acid, POCl₃ | 2-(2-Methoxyphenyl)-5-aryl-1,3,4-oxadiazole |

The synthesis of 1,3,4-thiadiazoles from O-Anisic acid hydrazide typically proceeds via a thiosemicarbazide (B42300) or a related sulfur-containing intermediate.

A common and effective method involves the reaction of O-Anisic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent. researchgate.net This reaction forms a potassium dithiocarbazinate salt. This intermediate can then be cyclized to form a 2-mercapto-1,3,4-thiadiazole derivative.

Alternatively, O-Anisic acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate. Subsequent acid-catalyzed cyclization of the thiosemicarbazide, often using concentrated sulfuric acid, yields a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.govchemmethod.com The reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon followed by dehydration.

| Precursor | Reagent(s) | Intermediate | Final Product Type |

| O-Anisic acid hydrazide | 1. CS₂, KOH/Ethanol | Potassium dithiocarbazinate | 5-(2-Methoxyphenyl)-1,3,4-thiadiazole-2-thiol |

| O-Anisic acid hydrazide | Aryl isothiocyanate | 1-(2-Methoxybenzoyl)-4-aryl-thiosemicarbazide | 2-(Arylamino)-5-(2-methoxyphenyl)-1,3,4-thiadiazole |

These synthetic strategies highlight the versatility of O-Anisic acid hydrazide as a building block for constructing complex heterocyclic molecules with diverse potential applications.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

O-Anisic acid hydrazide and its hydrochloride salt serve as versatile starting materials for the synthesis of various heterocyclic compounds, most notably 1,2,4-triazole derivatives. These derivatives are constructed by forming the five-membered triazole ring through the cyclization of intermediates derived from the acid hydrazide. Common synthetic strategies involve the reaction with carbon disulfide, isothiocyanates, or thiocarbohydrazide.

One of the most prevalent methods for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols begins with the acid hydrazide. In this pathway, O-anisic acid hydrazide is treated with carbon disulfide in the presence of a strong base, such as potassium hydroxide, typically in an alcohol solvent like ethanol. This reaction forms a stable potassium dithiocarbazinate intermediate. nepjol.inforesearchgate.net Subsequent cyclization of this salt is achieved by refluxing it with hydrazine hydrate. nepjol.inforesearchgate.netchemistryjournal.net The process results in the formation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, where the o-anisyl group from the original hydrazide is retained at the 5-position of the triazole ring. The primary amino group at the 4-position and the thiol group at the 3-position are then available for further functionalization, such as condensation with aldehydes to form Schiff bases. researchgate.netnih.gov

A second well-established route involves the formation of thiosemicarbazides. O-Anisic acid hydrazide can react with various alkyl or aryl isothiocyanates to produce N-substituted thiosemicarbazide derivatives. nih.govmdpi.com These thiosemicarbazide intermediates undergo intramolecular cyclization upon heating in a basic medium, such as an aqueous solution of sodium hydroxide. This dehydrative cyclization yields 4-substituted-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiols. mdpi.comscinito.ai The substituent at the N-4 position of the triazole ring is determined by the specific isothiocyanate used in the initial step.

A third method involves the direct fusion of the acid hydrazide with thiocarbohydrazide. By heating an equimolar mixture of O-anisic acid and thiocarbohydrazide, a one-step condensation and cyclization reaction can occur to yield the 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-5-thione. nih.gov This method provides a direct route to the triazole core structure.

Table 1: Synthesis of 1,2,4-Triazole Derivatives from Acid Hydrazides

| Starting Hydrazide | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Benzoic Acid Hydrazide | 1. CS₂/KOH, Ethanol 2. Hydrazine Hydrate | Potassium dithiocarbazinate | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | nepjol.inforesearchgate.net |

| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide | 1. CS₂/KOH 2. Hydrazine Hydrate | Oxadiazole intermediate | Triazole derivative | chemistryjournal.net |

| Generic Acid Hydrazide | 1. Substituted Isothiocyanate 2. NaOH (cyclization) | N-substituted thiosemicarbazide | 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| Appropriate Carboxylic Acids | Thiocarbohydrazide (fusion) | Not Applicable | 3-substituted 4-amino-1,2,4-triazole-5-thiones | nih.gov |

Green Chemistry Considerations in the Synthesis of O-Anisic Acid Hydrazide Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of O-anisic acid hydrazide, to create more environmentally benign and efficient processes. Key considerations include the use of alternative energy sources like microwave irradiation, minimizing or eliminating solvents, and employing eco-friendly catalysts.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry and is particularly effective for the synthesis of 1,2,4-triazoles and other heterocycles. researchgate.netcem.com Compared to conventional heating methods that often require long reaction times and high temperatures, microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields. nih.govsphinxsai.com For instance, the cyclodehydration of hydrazides to form triazoles, which can be sluggish under thermal conditions, is often accelerated significantly in a microwave reactor. acs.org This efficiency reduces energy consumption and minimizes the potential for side-product formation.

Solvent-free reaction conditions represent another important green chemistry approach. The synthesis of hydrazide derivatives has been successfully carried out using grinding techniques or by simply heating reactants together in the absence of a solvent. ijpsjournal.comresearchgate.net These methods reduce the environmental impact and cost associated with solvent use, purification, and disposal. For example, cyclocondensation reactions to form pyrazole (B372694) derivatives from hydrazines have been achieved under solvent-free conditions with high yields in just a few minutes. ijpsjournal.com Similar principles can be applied to the synthesis of triazole derivatives from O-anisic acid hydrazide.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Heterocycles

| Reaction Type | Conventional Method | Green (Microwave) Method | Key Advantage of Green Method | Reference |

|---|---|---|---|---|

| Spiro-derivative Synthesis | 5 hours reflux, 42-48% yield | 15 minutes, 140°C, 81-85% yield | Reduced time, increased yield | nih.gov |

| 2-Mercaptobenzothiazole Synthesis | 3 hours reflux | 5 minutes, 425W | Drastic time reduction | sphinxsai.com |

| One-pot Triazole Synthesis | N/A (Developed as MW method) | Microwave-induced cyclodehydration | Enables one-pot efficiency | acs.org |

| 5-Aminopyrazolone Synthesis | 4 hours thermal heating, 80% yield | 2 minutes, 130°C (solvent-free), 88% yield | Time reduction, solvent elimination | ijpsjournal.com |

Coordination Chemistry and Metal Complexation Research of O Anisic Acid Hydrazide Hydrochloride

Ligand Characterization of O-Anisic Acid Hydrazide and Its Hydrazone Derivatives

The coordination behavior of O-Anisic acid hydrazide is dictated by the presence of multiple donor atoms and its capacity to exist in different tautomeric forms. These characteristics are fundamental to understanding its role as a ligand in complex formation.

Acid hydrazides like O-Anisic acid hydrazide typically function as bidentate ligands in the formation of metal complexes. Chelation generally occurs through two primary donor sites: the carbonyl oxygen atom and the nitrogen atom of the terminal amino (-NH2) group of the hydrazide moiety. chemsociety.org.ng This coordination pattern results in the formation of a stable five-membered chelate ring with the central metal ion.

O-Anisic acid hydrazide can exhibit tautomerism, a phenomenon involving the migration of a proton, leading to a structural isomerism equilibrium. The ligand can exist in two primary tautomeric forms: the amido (keto) form and the iminol (enol) form. researchgate.net

Amido (Keto) Form: R-C(=O)-NH-NH2

Iminol (Enol) Form: R-C(OH)=N-NH2

In the solid state and in solution, the ligand predominantly exists in the stable amido form. However, during the process of metal complexation, the equilibrium can shift. The ligand can coordinate as a neutral molecule in its amido form or, upon deprotonation under specific pH conditions, it can coordinate in its anionic iminol form. mtct.ac.in The enolization process is particularly relevant for its hydrazone derivatives, where the absence of the C=O stretching band in the infrared spectra of the metal complexes indicates that bonding occurs through the enolate oxygen. mtct.ac.in This tautomeric flexibility allows O-Anisic acid hydrazide to adapt to the electronic requirements of different metal ions, influencing the structure and properties of the complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis and characterization of metal complexes of O-Anisic acid hydrazide provide critical insights into their structure, bonding, and potential applications.

The preparation of metal complexes with O-Anisic acid hydrazide generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. A common synthetic route includes dissolving O-Anisic acid hydrazide in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the corresponding metal salt (e.g., chlorides, nitrates, or sulfates) in the same solvent. chemsociety.org.ngmtct.ac.in The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. mtct.ac.in The resulting solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. For instance, studies on the closely related benzoic acid hydrazide have successfully synthesized Cu(II) and Fe(II) complexes using a 1:2 metal-to-ligand molar ratio. chemsociety.org.ng The pH of the reaction medium can also be a critical factor, influencing whether the ligand coordinates in its neutral amido or deprotonated iminol form. ajol.info

While detailed single-crystal X-ray diffraction studies on metal complexes of O-Anisic acid hydrazide are not widely available in the surveyed literature, crystallographic data for the free ligand itself has been reported. nih.gov

Crystallographic Data for O-Anisohydrazide

| Parameter | Value |

|---|---|

| CCDC Number | 750771 |

| Empirical Formula | C₈H₁₀N₂O₂ |

| Reference | DOI:10.1107/S1600536809038227 nih.gov |

For the metal complexes, powder X-ray diffraction (XRD) and other characterization techniques are used to infer the coordination geometry. Based on studies of analogous hydrazide complexes, various geometries are possible depending on the metal ion and the stoichiometry of the complex. For example, XRD analysis of a benzoic acid hydrazide-Cu(II) complex suggested it was partially crystalline, while the Fe(II) complex was amorphous. chemsociety.org.ng Electronic spectra and magnetic susceptibility data for these and other related complexes often suggest tetrahedral or octahedral geometries. chemsociety.org.ngajol.info

Expected Coordination Geometries for M(II) Complexes of O-Anisic Acid Hydrazide

| Metal Ion | Likely Coordination Geometry | Supporting Evidence from Analogous Systems |

|---|---|---|

| Cu(II) | Tetrahedral or Distorted Octahedral | Electronic spectra of Cu(II)-benzoic acid hydrazide complexes suggest a tetrahedral geometry. chemsociety.org.ng |

| Co(II) | Octahedral | Electronic spectral and magnetic data for Co(II) complexes with acetoxy benzoic acid hydrazines suggest distorted octahedral geometry. ajol.info |

| Ni(II) | Octahedral | Electronic spectral and magnetic data for Ni(II) complexes with acetoxy benzoic acid hydrazines suggest distorted octahedral geometry. ajol.info |

| Zn(II) | Tetrahedral or Octahedral | As a d¹⁰ ion, Zn(II) commonly forms tetrahedral or octahedral complexes. ajol.info |

| Mn(II) | Octahedral | High-spin Mn(II) complexes are typically octahedral. |

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complexes.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides direct evidence of ligand coordination by monitoring the shifts in the vibrational frequencies of its functional groups. Upon complexation of O-Anisic acid hydrazide, significant shifts in the characteristic bands of the carbonyl (C=O) and amino (N-H) groups are expected. chemsociety.org.ng

The ν(C=O) stretching vibration, typically observed around 1640-1680 cm⁻¹ in the free ligand, is expected to shift to a lower frequency (a redshift) in the complex. This shift indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the metal ion. chemsociety.org.ng

The ν(N-H) stretching vibrations of the amino group are also anticipated to shift to lower wavenumbers upon coordination of the nitrogen atom. chemsociety.org.ng

The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of new ν(M-O) and ν(M-N) bonds, providing further evidence of complexation.

In cases where the ligand coordinates in its deprotonated iminol form, the characteristic ν(C=O) band would be absent, and a new band corresponding to the ν(C=N) stretch would appear. mtct.ac.in

Expected IR Spectral Data for O-Anisic Acid Hydrazide and its Metal Complexes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Change upon Complexation |

|---|---|---|

| ν(N-H) | ~3200-3300 | Shift to lower frequency |

| ν(C=O) (Amide I) | ~1640-1680 | Shift to lower frequency (or disappearance if enolized) |

| δ(NH₂) | ~1600-1630 | Shift to lower frequency |

| ν(C-N) | ~1300-1400 | Shift to higher frequency |

| ν(M-N) | Not Present | Appearance of new band (~400-500) |

| ν(M-O) | Not Present | Appearance of new band (~500-600) |

Electronic Spectroscopy

Electronic (UV-Visible) spectroscopy is used to study the d-d electronic transitions of the metal ions and charge-transfer transitions within the complex. The position and number of these absorption bands provide valuable information about the coordination geometry of the central metal ion. chemsociety.org.ng For instance, the electronic absorption spectrum of a Cu(II) complex with benzoic acid hydrazide showed a band at 36,496 cm⁻¹, which was consistent with a tetrahedral geometry. chemsociety.org.ng Similarly, the spectra of Co(II) and Ni(II) complexes can distinguish between octahedral and tetrahedral environments based on the characteristic d-d transition bands. ajol.info

Illustrative Electronic Spectral Data and Geometries for Hydrazide Complexes

| Metal Ion | Typical Geometry | Example Absorption Bands (cm⁻¹) from Analogous Systems | Assignment |

|---|---|---|---|

| Cu(II) | Tetrahedral | ~36,500 | Charge Transfer chemsociety.org.ng |

| Co(II) | Octahedral | ~8,000-10,000, ~16,000-18,000, ~20,000-22,000 | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) |

| Ni(II) | Octahedral | ~8,000-13,000, ~15,000-19,000, ~25,000-29,000 | ³A₂g → ³T₂g, ³A₂g → ³T₁g, ³A₂g → ³T₁g(P) |

Research on Catalytic Applications of O-Anisic Acid Hydrazide Metal Complexes

The exploration of metal complexes derived from O-Anisic acid hydrazide and its related aroylhydrazone analogs in the field of catalysis is a growing area of interest. These ligands, through their versatile coordination capabilities, can form stable complexes with a variety of transition metals, which in turn can exhibit significant catalytic activity in a range of organic transformations. The electronic properties of the O-Anisic acid hydrazide ligand, particularly the electron-donating methoxy (B1213986) group at the ortho position of the benzene (B151609) ring, can influence the electron density at the metal center, thereby modulating the catalytic performance of the complex. Research in this domain has primarily focused on oxidation and epoxidation reactions, with some insights into other catalytic processes.

Hydrazone complexes, in general, are noted for their catalytic potential in reactions like asymmetric epoxidation and the oxidation of sulfides. researchgate.netresearchgate.net The ability of transition metals to exist in multiple oxidation states is a key factor in their catalytic function, allowing them to participate in electron transfer processes. nih.gov Metal complexes of hydrazones often serve as effective catalysts for a variety of organic reactions, including oxidation, hydroxylation, and epoxidation. nih.gov

A significant body of research has been dedicated to manganese complexes in catalytic oxidations. Manganese(II) complexes of hydrazone Schiff bases, which are structurally similar to those that would be formed with O-Anisic acid hydrazide, have demonstrated high selectivity in the epoxidation of alkenes. hhu.de For instance, manganese(II) complexes with tridentate O,N,O donor hydrazone ligands have been used for the highly selective epoxidation of cyclohexene (B86901). hhu.de In these systems, iodosylbenzene is often employed as the oxidant in the presence of imidazole (B134444) as a co-catalyst. hhu.de The catalytic cycle is believed to involve high-valent manganese-oxo species. Furthermore, manganese-based catalysts are being explored for C-H functionalization of bioactive molecules, highlighting their robustness. nih.gov The immobilization of such manganese complexes on supports like silica (B1680970) gel has also been shown to create robust and reusable heterogeneous catalysts for the epoxidation of various alkenes using environmentally benign oxidants like hydrogen peroxide. researchgate.net

Molybdenum complexes also feature prominently in oxidation catalysis. mdpi.comnih.gov Mononuclear molybdenum(VI) complexes with ligands derived from the condensation of benzhydrazide (a close structural relative of O-Anisic acid hydrazide) and substituted salicylaldehydes have been synthesized and evaluated as catalysts. mdpi.comnih.gov These complexes have proven effective in the epoxidation of substrates like cyclooctene (B146475) and the oxidation of linalool. mdpi.comnih.gov The catalytic efficiency can be influenced by the solvent and the specific coordination environment of the molybdenum center. mdpi.comnih.gov

Copper(II) complexes with hydrazone ligands have also been investigated for their catalytic properties. researchgate.netresearchgate.netnih.gov For example, mononuclear copper(II) complexes with hydrazone ligands derived from substituted benzhydrazides have been shown to catalyze the epoxidation of styrene. researchgate.netresearchgate.netnih.gov The geometry of the copper center, which can range from distorted square pyramidal to octahedral, plays a crucial role in the catalytic activity. researchgate.netresearchgate.netnih.gov In some studies, these copper complexes have achieved high conversion rates and selectivity for the desired epoxide. researchgate.net The catalytic activity of copper complexes in oxidation reactions is a well-established field, with applications in the oxidation of various organic substrates. nih.gov

While direct studies on the catalytic applications of a broad range of transition metal complexes specifically with O-Anisic acid hydrazide are not extensively documented in the reviewed literature, the performance of complexes with analogous benzohydrazide (B10538) derivatives provides strong evidence for their potential. For example, a study on the catalytic oxidation of aniline (B41778) using a series of transition metal complexes with 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide offers a comparative look at the catalytic activity of different metals. The product yields for this reaction, which produces azobenzene, are summarized in the table below. mdpi.com

Table 1: Catalytic Oxidation of Aniline to Azobenzene using Transition Metal Complexes of a Benzohydrazide Derivative mdpi.com

| Catalyst (Metal) | Product Yield (%) |

|---|---|

| Zinc(II) Complex | 15 |

| Copper(II) Complex | 85.3 |

| Cobalt(II) Complex | 75.6 |

| Nickel(II) Complex | 91.4 |

| Manganese(II) Complex | 88.2 |

Reaction Conditions: Catalyst-to-aniline weight ratio of 1:10, DMF as solvent, 30% H₂O₂ as oxidizing agent, room temperature, 1 hour.

This data indicates that the choice of the central metal ion significantly impacts the catalytic efficiency, with the nickel(II) complex showing the highest activity in this particular system. mdpi.com

In another relevant study, manganese(II) complexes of various hydrazone Schiff bases derived from benzhydrazide were used for the epoxidation of cyclohexene. The results highlight the high selectivity of these catalysts for cyclohexene oxide. hhu.de

Table 2: Catalytic Epoxidation of Cyclohexene by Manganese(II)-Hydrazone Complexes hhu.de

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity for Epoxide (%) |

|---|---|---|---|---|

| [MnCl(L1)(H₂O)₂] | Cyclohexene | Iodosylbenzene | 85 | >95 |

| [Mn(L2)₂(H₂O)₂] | Cyclohexene | Iodosylbenzene | 78 | >95 |

| [MnCl(L3)] | Cyclohexene | Iodosylbenzene | 82 | >95 |

| [MnCl(L4)] | Cyclohexene | Iodosylbenzene | 80 | >95 |

L1-L4 represent different hydrazone Schiff base ligands derived from benzhydrazide and various salicylaldehydes.

These findings underscore the potential of metal complexes of O-Anisic acid hydrazide and its derivatives as effective and selective catalysts, particularly in the realm of oxidation and epoxidation reactions. The ease of synthesis and the ability to tune the electronic and steric properties of the ligand make this class of compounds a promising area for future catalytic research.

Advanced Spectroscopic and Computational Investigations of O Anisic Acid Hydrazide Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For O-Anisic acid hydrazide hydrochloride, ¹H and ¹³C NMR spectra provide definitive information about the proton and carbon environments, confirming the molecular structure.

The ¹H NMR spectrum of O-Anisic acid hydrazide is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydrazide moiety protons. Based on data from o-Anisic acid and related hydrazide structures, the aromatic protons would appear as a complex multiplet system in the range of δ 6.9-8.0 ppm. nih.govchemicalbook.com The methoxy group (OCH₃) protons would yield a sharp singlet at approximately δ 3.8-3.9 ppm. The protons of the hydrazide group (-CONHNH₂) are anticipated to produce broad singlets that are exchangeable with D₂O. nih.gov In the hydrochloride salt form, the protonation of the terminal amino group to form -NHNH₃⁺ would lead to a significant downfield shift and further broadening of these N-H signals.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework. The carbonyl carbon (C=O) of the hydrazide group is expected to resonate at a downfield chemical shift, typically in the range of δ 165-170 ppm. nih.gov The carbon atom of the methoxy group (OCH₃) would appear around δ 55-56 ppm. The aromatic carbons would produce a series of signals between δ 110-160 ppm, with the carbon attached to the methoxy group (C-O) resonating at the most downfield position among the ring carbons, and the carbon attached to the carbonyl group also showing a distinct shift. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for O-Anisic Acid Hydrazide Predicted values are based on spectral data of o-anisic acid and related hydrazide derivatives.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.9 - 8.0 (m) | 112 - 135 |

| C-CO | - | ~120 |

| C-OCH₃ | - | ~158 |

| C=O | - | 165 - 170 |

| OCH₃ | ~3.9 (s) | ~56 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify functional groups and probe the molecular structure. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For O-Anisic acid hydrazide, the most prominent band in the FT-IR spectrum is the C=O (Amide I) stretching vibration, expected in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety typically appear as a series of bands in the 3100-3400 cm⁻¹ range. nih.gov The N-H bending (scissoring) vibration is found around 1600-1630 cm⁻¹. Other key vibrations include the asymmetric and symmetric C-O-C stretching of the anisole (B1667542) group near 1250 cm⁻¹ and 1020 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching modes appear in the 1400-1600 cm⁻¹ region. researchgate.net

In the hydrochloride salt, the protonation of the terminal nitrogen would lead to noticeable shifts. The N-H stretching bands would broaden and shift, and new bands associated with the -NH₃⁺ group would appear. Theoretical calculations using DFT can greatly aid in the precise assignment of these vibrational modes by correlating experimental frequencies with calculated ones for an optimized geometry. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for O-Anisic Acid Hydrazide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NHNH₂ | 3100 - 3400 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| C=O Stretch (Amide I) | -CONH- | 1640 - 1680 |

| N-H Bend | -NH₂ | 1600 - 1630 |

| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For O-Anisic acid hydrazide (C₈H₁₀N₂O₂), the exact mass is 166.0742 g/mol .

Under electron ionization (EI-MS) or electrospray ionization (ESI-MS), the molecule is expected to undergo characteristic fragmentation. A primary and highly likely fragmentation pathway is the cleavage of the amide C-N bond (α-cleavage relative to the carbonyl group). libretexts.orgmiamioh.edu This would result in the formation of a stable o-anisoyl cation, which would be a prominent peak in the spectrum at a mass-to-charge ratio (m/z) of 135. massbank.euresearchgate.net

This o-anisoyl cation can undergo further fragmentation. Common losses include the methyl radical (•CH₃) to yield an ion at m/z 120, or the loss of carbon monoxide (CO) to produce a phenyl cation derivative at m/z 107. researchgate.net The fragmentation pattern provides a veritable fingerprint for the o-methoxybenzoyl portion of the molecule.

Table 3: Predicted Mass Spectrometry Fragments for O-Anisic Acid Hydrazide

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | M⁺ - •NHNH₂ |

| 120 | [C₇H₄O₂]⁺ | [C₈H₇O₂]⁺ - •CH₃ |

| 107 | [C₇H₇O]⁺ | [C₈H₇O₂]⁺ - CO |

| 92 | [C₆H₄O]⁺ | [C₇H₄O₂]⁺ - CO |

Quantum Chemical Computations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemistry, are vital for complementing experimental data and providing deep insights into molecular structure, stability, and reactivity that may be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. science.gov By optimizing the geometry of O-Anisic acid hydrazide at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), one can calculate various molecular properties. nih.govresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, predicting regions susceptible to chemical attack. researchgate.netnih.gov

Table 4: Representative Theoretical Reactivity Descriptors

| Parameter | Significance |

|---|---|

| E(HOMO) | Electron donating ability |

| E(LUMO) | Electron accepting ability |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a larger molecule, such as a protein receptor. researchgate.net This method is instrumental in structure-based drug design. For a molecule like O-Anisic acid hydrazide, which is a potential pharmacophore, docking studies can predict its binding affinity and interaction mode with a specific biological target, such as a bacterial or fungal enzyme. nih.govmdpi.com

The process involves generating a 3D structure of the ligand and placing it into the active site of a protein target whose structure has been determined experimentally (e.g., via X-ray crystallography and is available in the Protein Data Bank). mdpi.com The software then calculates the most stable binding poses and assigns a scoring function, often expressed as binding energy (kcal/mol), to rank potential candidates. mdpi.com The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.govmdpi.com While no specific docking studies for this compound are published, this methodology could be applied to explore its potential as an inhibitor for various enzymes, following established protocols for related hydrazide derivatives. nih.govresearchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing a framework for optimizing lead compounds to enhance efficacy and selectivity. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools in this process. These in silico techniques offer a rapid and cost-effective means to predict the biological activity of novel molecules, rationalize experimental findings at a molecular level, and guide the design of more potent derivatives of lead compounds like O-Anisic acid hydrazide.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and relating them to activity through statistical regression methods.

In a typical QSAR study, a correlation matrix is first constructed to assess the relationship between different molecular descriptors and the observed biological activity. researchgate.net High collinearity between descriptors is avoided to build a robust model. researchgate.net Multiple Linear Regression (MLR) is then commonly used to generate a predictive equation. For example, a QSAR model for anti-HBV flavonols showed a strong correlation (R² of 0.87) using descriptors like X4A and the quantitative estimate of drug-likeness (qed), indicating the model's predictive power. plos.org Such models allow researchers to predict the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts on the most promising candidates. The general principle is that by modifying the O-anisic acid hydrazide scaffold, one can modulate these descriptors and, consequently, the biological activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a macromolecular target, such as an enzyme or receptor. This method calculates a "docking score," which estimates the binding affinity, and visualizes the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Derivatives of hydrazides, including those structurally similar to O-Anisic acid, have been extensively studied using molecular docking to explore their potential as inhibitors of various enzymes. These studies are crucial for understanding the SAR at a three-dimensional level.

Key Interactions and Targets:

Enzyme Inhibition: Hydrazide derivatives have been docked against a range of enzymes. For instance, studies on benzenesulfonamide-thiazolidinone derivatives as carbonic anhydrase (hCA) inhibitors revealed that the thiazolidinone fragment plays a key role in binding to the active site. nih.gov Docking of some isonicotinoyl hydrazide derivatives into the active site of the COVID-19 main protease (PDB ID: 6LU7) showed that the compounds could fit within the active site, forming crucial hydrogen bonds with residues like Glu166 and Ser144. researchgate.net

Hydrogen Bonding: The hydrazide moiety (–CO–NH–NH₂) itself is a potent hydrogen bond donor and acceptor, a feature consistently highlighted in docking studies. rsc.org For example, in the docking of hydrazide derivatives against the enzyme TPMT, the hydrazide group facilitates key interactions with polar residues in the binding site. rsc.org

Role of the Aromatic Ring and Substituents: The anisic acid portion of the molecule also plays a critical role. The methoxy group (–OCH₃) and the benzene (B151609) ring can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. The position of substituents on the phenyl ring is vital. SAR analysis of 4-methoxybenzoylhydrazones showed that the number and position of hydroxyl substituents on a second phenyl moiety drastically influence antiglycation activity. researchgate.net Similarly, docking studies on laccase inhibitors revealed that a slim salicylic (B10762653) aldehyde framework attached to a hydrazide was pivotal for stabilizing the molecule in the substrate docking site. mdpi.com

The insights gained from these computational approaches are synergistic. QSAR provides a statistical model linking bulk molecular properties to activity, while molecular docking provides a visual and energetic rationale for these relationships based on specific interactions with a biological target. Together, they form a powerful strategy for the rational design of novel O-Anisic acid hydrazide derivatives with improved therapeutic potential.

Table 1: Examples of Molecular Docking Studies on Hydrazide Derivatives

| Compound Series | Protein Target | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|

| Isonicotinoyl Hydrazide Derivatives | COVID-19 Main Protease (6LU7) | Glu166, Ser144, Gly143 | Hydrogen Bonding | researchgate.net |

| Hydrazide-Hydrazones | Laccase from Trametes versicolor | Not specified | Stabilization in substrate docking site | mdpi.com |

| Aryl Hydrazides | Sirtuin 1 (SIRT1) | Not specified | Favorable binding affinity compared to known ligands | rsc.org |

| 1,2,4-Triazine Hydrazinyl Derivatives | mTOR (Mammalian Target of Rapamycin) | Not specified | Hydrogen Bonding, Pi Interactions | nih.gov |

| Benzenesulfonamide-Thiazolidinone Derivatives | Human Carbonic Anhydrase IX (hCA IX) | Not specified | Efficient binding in the active site cavity | nih.gov |

Research on Biological Activities and Mechanistic Pathways of O Anisic Acid Hydrazide Hydrochloride Derivatives in Vitro Focus

Antimicrobial Activity Research

Hydrazide-hydrazone derivatives are recognized for their broad-spectrum antimicrobial properties. jocpr.comnih.gov The core structure, featuring an azomethine group (–NH–N=CH–), is considered crucial for their biological activity. nih.govmdpi.com

In Vitro Antibacterial Efficacy Studies against Specific Strains (e.g., Gram-Positive and Gram-Negative Bacteria)

Numerous studies have demonstrated the in vitro antibacterial efficacy of o-anisic acid hydrazide derivatives against a variety of bacterial strains. For instance, certain novel hydrazide-hydrazone derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. mdpi.com

One study reported the synthesis of a series of dodecanoic acid hydrazide-hydrazones and their evaluation against strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net The results indicated that derivatives containing chloro and nitro substituents were particularly active. researchgate.net Another study highlighted that some hydrazide-hydrazone derivatives of isonicotinic acid exhibited very strong activity against all tested Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95–7.81 μg/mL. nih.gov

The presence of specific functional groups on the aromatic ring of the hydrazone moiety has been shown to influence antibacterial activity. Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), have been associated with enhanced antibacterial effects. nih.govjocpr.com Conversely, the presence of electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH) can sometimes lead to lower activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Dodecanoic acid hydrazide-hydrazones (with chloro and nitro groups) | E. coli, S. aureus | Promising activity | researchgate.net |

| Isonicotinic acid hydrazide-hydrazones (compounds 15 & 16) | Gram-positive bacteria | MIC = 1.95–7.81 μg/mL | nih.gov |

| Hydrazide-hydrazone 5f | B. subtilis, E. coli, S. aureus, K. pneumoniae | Inhibition zone: 16.0 - 20.4 mm | mdpi.com |

| Hydrazide-hydrazone 21 | B. subtilis, S. aureus, E. coli | Higher activity than tetracycline | nih.gov |

| Hydrazide-hydrazone 19 | E. coli, S. aureus, MRSA1 | MIC = 3.125 - 12.5 μg/mL | nih.gov |

This table presents a selection of findings and is not exhaustive.

In Vitro Antifungal Efficacy Studies against Fungal Pathogens

Derivatives of o-anisic acid hydrazide have also been investigated for their in vitro antifungal properties. Studies have shown their effectiveness against various fungal pathogens, including Candida species and Aspergillus niger. researchgate.netjocpr.comnih.gov

For example, new sulfonyl hydrazone derivatives were found to possess broad-spectrum antifungal activity with MIC values ranging from 4 μg/ml to 64 μg/ml against Candida strains. nih.gov These compounds were also effective at inhibiting biofilm formation, a key virulence factor in Candida infections. nih.gov Another study involving isoniazid-derived hydrazones demonstrated their ability to inhibit Coccidioides posadasii in vitro, with MIC values ranging from 25 to 400 μg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound/Derivative | Fungal Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Sulfonyl hydrazone derivatives (Anaf compounds) | Candida spp. | 4 - 64 μg/ml | nih.gov |

| Dodecanoic acid hydrazide-hydrazones (with chloro and nitro groups) | C. albicans, A. niger | Promising activity | researchgate.net |

| Isoniazid-derived hydrazones | Coccidioides posadasii | 25 - 400 μg/mL | nih.gov |

This table presents a selection of findings and is not exhaustive.

Mechanistic Investigations into Antimicrobial Action (e.g., DNA Gyrase Inhibition, Cell Wall Integrity Perturbation)

The mechanisms underlying the antimicrobial action of hydrazide derivatives are multifaceted. One of the proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Certain hydrazide-hydrazone derivatives have shown strong inhibition of S. aureus DNA gyrase, with IC50 values comparable to the antibiotic ciprofloxacin. nih.gov

Another key mechanism involves the disruption of the fungal cell membrane. Some isoniazid-derived hydrazones have been shown to reduce the ergosterol (B1671047) content in Coccidioides posadasii, leading to altered cell membrane permeability. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death.

Furthermore, some derivatives are thought to interfere with cell wall biosynthesis. For instance, 2-azetidinones, which are β-lactam antibiotics containing a hydrazide-like structure, act by forming a covalent adduct with bacterial transpeptidases (penicillin-binding proteins), thereby inhibiting cell wall construction and causing cell lysis. jocpr.com

Anticancer and Cytotoxic Activity Research (In Vitro Focus)

In addition to their antimicrobial properties, hydrazide-hydrazone derivatives have emerged as a promising class of compounds in anticancer research. nih.govresearchgate.net

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Numerous in vitro studies have demonstrated the cytotoxic effects of o-anisic acid hydrazide derivatives against a range of human cancer cell lines. These include breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC-3), colon cancer (HCT116), and liver cancer (HepG2) cell lines. researchgate.netnih.govosti.govjksus.org

For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed cytotoxic effects on MCF-7, A549, and PC-3 cancer cell lines. nih.gov Similarly, novel hydrazide–hydrazone derivatives bearing a 5H-chromen-5-one moiety displayed higher cytotoxic activity than the standard anticancer drug 5-fluorouracil (B62378) against HCT116 and MGC803 (gastric carcinoma) cell lines. osti.gov Some of these compounds exhibited very potent activity with IC50 values as low as 0.09 μM. osti.gov

Indolyl-hydrazones have also been identified as potent cytotoxic agents against breast cancer cells (MCF-7), with some compounds showing IC50 values significantly lower than the standard drug staurosporine. mdpi.com

Table 3: In Vitro Cytotoxicity of Selected Hydrazide-Hydrazone Derivatives

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Cytotoxic effects observed | nih.gov |

| Hydrazide–hydrazone with 5H-chromen-5-one (Compound 16f) | HCT116 | 0.09 μM | osti.gov |

| Indolyl-hydrazone (Compound 5) | MCF-7 | 2.73 ± 0.14 μM | mdpi.com |

| Benzylidene benzo hydrazide (L2) | Cancer Stem Cells | 0.034±0.023 μg/ml | innovareacademics.in |

| Indolo–pyrazole (B372694) derivative (6c) | SK-MEL-28 (Melanoma) | 3.46 μM | nih.gov |

This table presents a selection of findings and is not exhaustive.

Studies on Apoptosis Induction Pathways

A key mechanism by which hydrazide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various signaling pathways.

One study on an indole (B1671886) hydrazide compound, IHZ-1, in hepatocellular carcinoma cells revealed that it induces apoptosis and autophagy through the activation of the ROS/JNK pathway. frontiersin.org The generation of reactive oxygen species (ROS) and subsequent activation of c-Jun N-terminal kinase (JNK) were found to be critical for the apoptotic effect. frontiersin.org

Other studies have shown that hydrazide derivatives can activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov The activation of these proteins is a hallmark of the intrinsic apoptotic pathway. Furthermore, some compounds have been found to cause cell cycle arrest, for instance, at the S-phase or G2/M phase, preventing cancer cell proliferation. mdpi.comnih.gov DNA damage has also been identified as a consequence of treatment with certain pyrazole derivatives, further contributing to their cytotoxic effects. nih.gov

In some cases, the inhibition of key survival pathways in cancer cells, such as the PI3K/AKT/mTOR pathway, has been implicated in the pro-apoptotic activity of these derivatives. mdpi.com For instance, certain indolyl-hydrazones were found to inhibit kinases like PI3K-α, PI3K-β, PI3K-δ, and AKT-1, leading to increased apoptosis in breast cancer cells. mdpi.com

Research into Molecular Targets and Cellular Interactions (e.g., Reactive Oxygen Species Production)

The mitochondrial respiratory chain is a primary source of reactive oxygen species (ROS) in pathological states. nih.gov ROS, including superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radical, are produced from molecular oxygen through successive one-electron reduction steps. nih.gov While essential for some cellular signaling, overproduction of ROS can lead to oxidative stress, damaging DNA, proteins, and lipids. nih.govintensivecaremedjournal.com

In the context of hydrazide derivatives, their interaction with cellular components and molecular targets is an area of active investigation. For instance, the hydrazide functional group is a key component in many biologically active compounds. nih.gov Research has shown that hydrazone derivatives of isonicotinic acid hydrazide are utilized as antitubercular medications and antidepressants. researchgate.net

Some studies have explored the molecular interactions of similar heterocyclic compounds. For example, benzothiadiazine derivatives have a strong affinity for the cell membrane interface, where they can form hydrogen bonds with lipids and cholesterol. mdpi.com The ability of these molecules to bind to cellular membranes can be influenced by the types of chemical groups attached to their core structure. mdpi.com

Furthermore, the generation of ROS is a known mechanism of action for some antimicrobial agents. intensivecaremedjournal.com Hydroxamic acid and its iron complexes, for example, have demonstrated antibacterial activity where proteomic analysis suggests their targets are involved in the biosynthesis of the mycobacterial cell wall. intensivecaremedjournal.com The production of ROS is a key factor in causing oxidative stress that damages cellular components and leads to bacterial cell death. intensivecaremedjournal.com In mitochondria, complex III of the electron transport chain is a major site for ROS generation. nih.gov

Antioxidant Activity Research of Related Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives are a class of compounds that have garnered significant interest for their antioxidant properties. pensoft.netscispace.com The generation of reactive oxygen species (ROS) is implicated in the pathogenesis of numerous diseases, and structures with radical-scavenging capabilities can act as antioxidants to mitigate this damage. pensoft.net

The antioxidant capacity of these derivatives is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) tests. pensoft.netnih.gov Studies have shown that the introduction of a hydroxyl group to the structure of hydrazide-hydrazones can significantly enhance their antioxidant effects. pensoft.net In one study, a series of new phenolic hydrazide-hydrazone derivatives demonstrated antioxidant activity comparable to standards like ascorbic acid and Trolox. nih.gov

For example, a hydrazide-hydrazone synthesized with salicylaldehyde (B1680747) was identified as a potent antioxidant, showing greater activity than the standard Trolox in the ABTS assay. pensoft.net Another study highlighted two pyrrole-based hydrazide-hydrazone derivatives, 7d and 8d, as effective radical scavengers. nih.gov Compound 8d, in particular, exhibited 89% scavenging activity in the ABTS test, while compound 7d showed 83%. nih.gov In the DPPH assay, compound 7d showed the highest activity at 24%. nih.gov It has been noted that the ABTS test is often more suitable for evaluating both hydrophobic and hydrophilic compounds. pensoft.net

The structural features of these molecules play a crucial role in their antioxidant potential. For instance, the presence of a tryptophan fragment has been reported to increase antioxidant effects. pensoft.net Density functional theory (DFT) studies have been used to understand the structure-activity relationship, indicating that stable molecules with good hydrogen and electron-donating properties are effective radical scavengers. pensoft.netnih.gov

Below is a table summarizing the antioxidant activity of selected hydrazide-hydrazone derivatives from various studies.

| Compound/Derivative | Assay | Activity | Reference |

| Hydrazide-hydrazone with salicylaldehyde (5b) | ABTS (at 250 µM) | 90.49% inhibition | pensoft.net |

| Hydrazide-hydrazone with salicylaldehyde (5b) | ABTS (at 125 µM) | 60.44% inhibition | pensoft.net |

| Hydrazide-hydrazone with salicylaldehyde (5b) | ABTS (at 31 µM) | 35.77% inhibition | pensoft.net |

| Pyrrole-based hydrazone (7d) | DPPH | 24% scavenging activity | nih.gov |

| Pyrrole-based hydrazone (8d) | DPPH | 19% scavenging activity | nih.gov |

| Pyrrole-based hydrazone (7d) | ABTS | 83% scavenging activity | nih.gov |

| Pyrrole-based hydrazone (8d) | ABTS | 89% scavenging activity | nih.gov |

| Isonicotinic hydrazide-hydrazone (Compound 5) | AChE Inhibition | 59.48% inhibition | aminer.cn |

Enzyme Inhibition Studies (e.g., Laccase Inhibition)

Enzyme inhibition is a key area of research for developing new therapeutic agents. Laccase, a copper-containing enzyme that catalyzes the oxidation of polyphenols, has been a subject of such studies. nih.gov It is widely distributed in nature and has various industrial applications. nih.gov The catalytic center of laccase contains four copper atoms, which are also potential targets for inhibitors. nih.gov Anions like fluoride, cyanide, and azide (B81097) can bind to the T2/T3 copper sites, preventing electron transfer and thus inhibiting the enzyme. nih.gov

While there have been extensive studies on laccase inhibitors, few organic molecules were known to inhibit it until more recent research. nih.gov A study identified several organic molecules with substantial inhibitory activities against laccases at a concentration of 50 μM, including mercaptopurine, thioguanine, captopril, dimercaptopropanol, and dimercaptosuccinate. nih.gov The inhibition mechanism is believed to involve direct interaction with the laccase enzyme. nih.gov

The development of novel laccase inhibitors can be facilitated by examining cross-inhibition with other copper-containing enzymes. nih.gov This approach can lead to the discovery of new inhibitors that may have therapeutic applications, although the physiological roles of laccases in pathogens are still not fully understood. nih.gov

The following table presents the quantified inhibitory constants (Ki) for several organic molecules against laccase.

| Inhibitor | Ki (µM) |

| Mercaptopurine | 18 |

| Thioguanine | 35 |

| Captopril | 46 |

| Dimercaptopropanol | 16 |

| Dimercaptosuccinate | 48 |

Applications in Specialized Chemical Research Domains

Supramolecular Chemistry and Self-Assembly of O-Anisic Acid Hydrazide Architectures

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. O-Anisic acid hydrazide (also known as 2-methoxybenzohydrazide) is a notable building block in this domain due to its capacity for forming structured molecular assemblies through hydrogen bonding. nih.govresearchgate.net

Research on the crystal structure of 2-methoxybenzohydrazide reveals that its molecules engage in self-assembly primarily through intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, N—H⋯N and N—H⋯O hydrogen bonds are instrumental in linking individual molecules. nih.govresearchgate.net This network of interactions leads to the formation of distinct structural patterns, including linear chains that extend along the a-axis of the monoclinic unit cell. nih.gov

Furthermore, the interplay of intra- and intermolecular hydrogen bonds results in the creation of specific ring motifs. nih.gov Intramolecular hydrogen bonding contributes to the formation of nearly planar six-membered rings (R¹₁(6) graph-set notation). nih.govresearchgate.net Concurrently, intermolecular bonds establish a two-ring motif described by the R²₂(10) graph-set notation. researchgate.net The ability of acylhydrazone compounds, a class to which O-anisic acid hydrazide belongs, to self-assemble into two-dimensional supramolecular layers is a well-documented phenomenon driven by these hydrogen-bonding forces. nih.gov The precise orientation of the aromatic and hydrogen-bonded rings within the crystal lattice underscores the controlled and predictable nature of these self-assembled architectures. nih.gov

Table 1: Crystallographic and Structural Data of 2-Methoxybenzohydrazide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | nih.gov |

| Molar Mass | 166.18 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Key Intermolecular Bonds | N—H⋯N, N—H⋯O | nih.govresearchgate.net |

This interactive table summarizes key crystallographic data for the base compound, o-anisic hydrazide.

Material Science Applications (e.g., Specialty Polymers with Enhanced Thermal Stability)

In material science, there is a continuous demand for polymers with superior properties, particularly high thermal stability, for use in demanding applications. routledge.com Additives and specialized monomers are crucial in achieving these enhancements. O-Anisic hydrazide has been identified as a valuable compound in the production of specialty polymers, where it contributes to improving both thermal stability and mechanical properties. chemimpex.com

The incorporation of hydrazide moieties into polymer backbones can introduce structures capable of withstanding higher temperatures before degradation. The mechanism often involves the ability of the additive to interrupt degradation pathways, such as by neutralizing acidic byproducts like HCl, which can catalyze further decomposition in polymers like polyvinyl chloride (PVC). mdpi.com While the specific mechanisms for polymers incorporating O-anisic acid hydrazide are a subject of detailed research, the general principle involves the hydrazide group participating in reactions that stabilize the polymer matrix at elevated temperatures. routledge.comchemimpex.com The development of thermoresistant heterochain polymers is a significant area of research where such functional molecules play a critical role. routledge.com

Table 2: Research Findings on Polymer Thermal Stability Enhancement

| Polymer System | Enhancing Agent/Method | Key Finding | Reference |

|---|---|---|---|

| General Specialty Polymers | O-Anisic Hydrazide | Contributes to enhanced thermal stability and mechanical properties. | chemimpex.com |

| Polyvinyl Chloride (PVC) | Layered Double Hydroxides (LDHs) | LDHs absorb HCl released during decomposition, enhancing thermal stability. | mdpi.com |

This interactive table presents findings related to enhancing the thermal stability of various polymer systems.

Advanced Analytical Method Development

The unique reactivity of the hydrazide group makes O-anisic acid hydrazide hydrochloride a useful tool in the development of advanced analytical methods.

O-Anisic hydrazide serves as an effective reagent in analytical chemistry for the detection and identification of carbonyl compounds (aldehydes and ketones). chemimpex.com This application is particularly valuable in quality control processes, such as in the food and beverage industries. chemimpex.com The underlying chemical principle is the condensation reaction between the hydrazide (-CONHNH₂) group and a carbonyl (C=O) group. This reaction forms a stable hydrazone derivative, which can be easily detected and quantified.

The use of hydrazides and similar compounds, like p-xenylsemicarbazide, for preparing crystalline derivatives of carbonyl compounds is a well-established technique for their identification. researchgate.net Similarly, N,N-dicarboxymethyl hydrazine (B178648) has been demonstrated as a chemoselective reagent for derivatizing carbonyl compounds, capable of selectively scavenging aldehydes from a mixture. rsc.org The reaction of O-anisic acid hydrazide with carbonyls follows this established reactivity, providing a reliable method for their analysis.

The determination of trace levels of pollutants, such as heavy metals, in environmental samples is a significant challenge that often requires preconcentration or highly sensitive detection methods. abechem.com Hydrazone ligands, derived from hydrazides, have shown significant potential in the development of sensors for environmental analysis.

For instance, research has demonstrated the use of hydrazone ligands, structurally similar to O-anisic acid hydrazide, as ionophores in PVC-membrane ion-selective electrodes for the potentiometric sensing of chromium (III) ions. abechem.com These sensors are designed to selectively bind with the target metal ion, converting its activity in a solution into a measurable electrical potential. abechem.com The ligand (ionophore) is a critical component of the sensor membrane, responsible for the selective complexation of the analyte. In one study, a membrane composed of a hydrazone ligand, a PVC powder matrix, a plasticizer, and a lipophilic salt additive demonstrated a low detection limit for chromium (III) ions, making it suitable for monitoring environmental samples. abechem.com This application highlights the potential of O-anisic acid hydrazide and its derivatives to be used as key components in preconcentration and sensing techniques for environmental analysis.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| O-Anisic acid hydrazide |

| 2-Methoxybenzohydrazide |

| Anisic acid |

| (E)-4-amino-N'-(2-hydroxy-3-methoxybenzylidene) benzohydrazide (B10538) |

| Polyvinyl chloride (PVC) |

| p-Xenylsemicarbazide |

| N,N-Dicarboxymethyl hydrazine |

| Chromium (III) |

Future Directions and Emerging Research Perspectives for O Anisic Acid Hydrazide Hydrochloride Derivatives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of hydrazides often involves multiple steps, including the conversion of a carboxylic acid to an ester, followed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com While effective, these conventional methods can require long reaction times and the use of organic solvents. chemmethod.comscispace.com Emerging research is geared towards developing more efficient and environmentally benign processes.

A significant area of exploration is the adoption of green chemistry principles. chemmethod.com Microwave-assisted synthesis, for instance, has emerged as a superior alternative to conventional heating. chemmethod.comresearchgate.net This technique drastically reduces reaction times, from several hours to mere minutes, and lowers energy consumption significantly. researchgate.net One-pot, solvent-free methods are being developed where a carboxylic acid is reacted directly with hydrazine under microwave irradiation, improving efficiency and reducing chemical waste. researchgate.net

Another sustainable approach involves replacing traditional organic solvents with water or using sonication to facilitate the reaction. chemmethod.comscispace.com These methods not only align with green chemistry goals but also often result in higher yields and purer products. chemmethod.comresearchgate.net The comparison between conventional and green synthetic methodologies for hydrazide production highlights the substantial improvements in efficiency and environmental impact.

Table 1: Comparison of Conventional vs. Green Synthesis for Hydrazides

| Parameter | Conventional Method (Reflux) | Green Method (Microwave) | Improvement |

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(environmental) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Carbon Efficiency (%) | 77.8 | 100 | 22.2% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

| Data adapted from a representative green synthesis study of hydrazides. researchgate.net |

Advanced Structural-Functional Relationship Studies and Rational Design Principles

The future development of O-Anisic acid hydrazide derivatives hinges on a deep understanding of their structure-activity relationships (SAR). By forming hydrazones through reaction with various aldehydes and ketones, a diverse range of compounds can be created. nih.govlearncbse.in Advanced SAR studies aim to elucidate how specific structural modifications influence biological activity.

For instance, in studies on hydrazide-hydrazones as laccase inhibitors, the nature of the aldehyde fragment was found to be crucial. researchgate.netsciprofiles.com Research revealed that a slim salicylic (B10762653) aldehyde framework played a key role in stabilizing the molecule within the enzyme's substrate-binding pocket. sciprofiles.com Furthermore, the presence and position of substituents like bulky tert-butyl or phenyl groups can dramatically alter the mode of inhibition from competitive to non-competitive or uncompetitive. sciprofiles.com

Rational design, aided by computational tools, is becoming indispensable. nih.govscispace.com Molecular docking and modeling studies allow researchers to visualize and predict how a designed derivative of O-Anisic acid hydrazide will interact with the amino acid residues in a target protein's active site. researchgate.netnih.gov This predictive power enables the in silico design of molecules with enhanced potency and selectivity before committing to chemical synthesis. This approach has been successfully used to design inhibitors for enzymes like xanthine (B1682287) oxidase and to understand the binding modes of potential antitubercular agents. mdpi.comnih.gov The ultimate goal is to establish clear design principles—for example, identifying which acidic groups (like carboxylates or tetrazoles) or which lipophilic substituents lead to optimal pharmacological properties for a given target. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new lead compounds, modern research is integrating O-Anisic acid hydrazide chemistry with high-throughput screening (HTS) and combinatorial approaches. nih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of molecules. rsc.org Using O-Anisic acid hydrazide as a core scaffold, it can be systematically reacted with a wide array of aldehydes and ketones to generate a library of thousands of distinct hydrazone derivatives. rsc.orgthermofisher.com